molecular formula C19H23O3PS B2938574 O-cyclohexylmethylO,O-diphenylphosphorothioate CAS No. 2445784-99-4

O-cyclohexylmethylO,O-diphenylphosphorothioate

Cat. No.: B2938574
CAS No.: 2445784-99-4
M. Wt: 362.42
InChI Key: JYCNQERSLMYMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-cyclohexylmethylO,O-diphenylphosphorothioate is an organophosphorus compound with the molecular formula C19H23O3PS. This compound belongs to the class of organophosphates, which are widely used in various industrial and agricultural applications due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-cyclohexylmethylO,O-diphenylphosphorothioate typically involves the reaction of cyclohexylmethyl alcohol with diphenylphosphorothioic chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorothioic chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

O-cyclohexylmethylO,O-diphenylphosphorothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-cyclohexylmethylO,O-diphenylphosphorothioate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-cyclohexylmethylO,O-diphenylphosphorothioate is unique due to the presence of both cyclohexylmethyl and diphenylphosphorothioate groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological molecules and unique reactivity in chemical reactions .

Properties

IUPAC Name

cyclohexylmethoxy-diphenoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23O3PS/c24-23(21-18-12-6-2-7-13-18,22-19-14-8-3-9-15-19)20-16-17-10-4-1-5-11-17/h2-3,6-9,12-15,17H,1,4-5,10-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCNQERSLMYMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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